trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine
Brand Name: Vulcanchem
CAS No.: 160543-16-8
VCID: VC20938667
InChI: InChI=1S/C19H17NO2/c1-10-7-8-15-14(9-10)11(2)16-17(20-15)12-5-3-4-6-13(12)18(21)19(16)22/h3-9,18-19,21-22H,1-2H3/t18-,19-/m1/s1
SMILES: CC1=CC2=C(C3=C(C4=CC=CC=C4C(C3O)O)N=C2C=C1)C
Molecular Formula: C19H17NO2
Molecular Weight: 291.3 g/mol

trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine

CAS No.: 160543-16-8

Cat. No.: VC20938667

Molecular Formula: C19H17NO2

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine - 160543-16-8

Specification

CAS No. 160543-16-8
Molecular Formula C19H17NO2
Molecular Weight 291.3 g/mol
IUPAC Name (5R,6R)-7,9-dimethyl-5,6-dihydrobenzo[c]acridine-5,6-diol
Standard InChI InChI=1S/C19H17NO2/c1-10-7-8-15-14(9-10)11(2)16-17(20-15)12-5-3-4-6-13(12)18(21)19(16)22/h3-9,18-19,21-22H,1-2H3/t18-,19-/m1/s1
Standard InChI Key DEHCWDNRUHPPAK-RTBURBONSA-N
Isomeric SMILES CC1=CC2=C(C3=C(C4=CC=CC=C4[C@H]([C@@H]3O)O)N=C2C=C1)C
SMILES CC1=CC2=C(C3=C(C4=CC=CC=C4C(C3O)O)N=C2C=C1)C
Canonical SMILES CC1=CC2=C(C3=C(C4=CC=CC=C4C(C3O)O)N=C2C=C1)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator